Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2,5-dichlorobenzyl group and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 2,5-dichlorobenzyl hydrazine reacts with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring.
Esterification: The carboxylic acid group on the pyrazole ring is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure with a phenyl group instead of a methyl group.
Ethyl 1-(2,5-dichlorobenzyl)-4-methyl-1H-pyrazole-5-carboxylate: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dichlorobenzyl group and the ethyl ester group provides distinct properties that differentiate it from other similar compounds.
Biological Activity
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 618070-47-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazole core, which is a common scaffold in many bioactive compounds. The presence of the dichlorobenzyl group enhances its lipophilicity and potential biological activity. Its molecular formula is C14H14Cl2N2O2, with a molecular weight of 301.18 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. This compound was evaluated for its effectiveness against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.015 μmol/mL |
Escherichia coli | 0.038 μmol/mL |
Pseudomonas aeruginosa | 0.067 μmol/mL |
Candida albicans | 0.020 μmol/mL |
In a comparative study, some derivatives showed activity comparable to standard antibiotics like ampicillin and fluconazole, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231).
Case Study: Synergistic Effects with Doxorubicin
In a study investigating the combination of this pyrazole derivative with doxorubicin, it was found that the compound enhanced the cytotoxicity of doxorubicin in resistant cancer cell lines. The combination index analysis suggested a synergistic effect, leading to increased apoptosis in cancer cells .
Anti-inflammatory Activity
This compound has also shown anti-inflammatory properties. It inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential role in managing inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The compound's interaction with bacterial membranes leads to cell lysis and death.
- Apoptosis Induction : In cancer cells, it triggers pathways that lead to programmed cell death.
Properties
CAS No. |
618070-47-6 |
---|---|
Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
ethyl 1-[(2,5-dichlorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-20-14(19)13-6-9(2)18(17-13)8-10-7-11(15)4-5-12(10)16/h4-7H,3,8H2,1-2H3 |
InChI Key |
JLVDJFPVQUBIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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